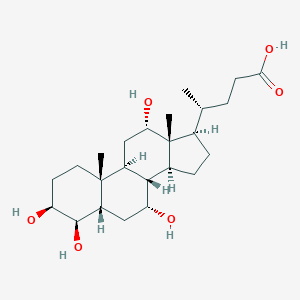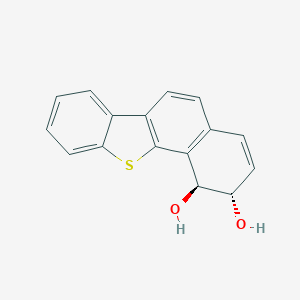
2-Tbdms-phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tbdms-phosphoramidate is a phosphoramidate compound that has gained significant attention in the scientific research community due to its unique properties. This compound has been found to exhibit promising results in various scientific research applications, including drug delivery, gene therapy, and chemical biology. In
Mecanismo De Acción
The mechanism of action of 2-Tbdms-phosphoramidate involves its ability to form stable complexes with nucleic acids. This compound can effectively deliver drugs and genes to target cells by forming complexes with the nucleic acids and facilitating their transport across the cell membrane.
Biochemical and Physiological Effects:
This compound has been found to exhibit minimal toxicity and high biocompatibility, making it an ideal compound for drug delivery and gene therapy. It has also been shown to enhance the uptake of nucleic acids by target cells, resulting in improved therapeutic efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Tbdms-phosphoramidate is its high stability, which allows for prolonged storage and ease of handling in lab experiments. However, its synthesis method can be complex and time-consuming, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of 2-Tbdms-phosphoramidate in scientific research. One potential application is in the development of targeted drug delivery systems for the treatment of various diseases. Another potential direction is in the development of gene therapy approaches for the treatment of genetic disorders. Additionally, this compound can be used in chemical biology to study the interactions between proteins and nucleic acids. Further research is needed to fully explore the potential of this compound in various scientific research applications.
In conclusion, this compound is a promising compound that has the potential to revolutionize drug delivery, gene therapy, and chemical biology. Its unique properties and minimal toxicity make it an ideal compound for various scientific research applications. Further research is needed to fully explore the potential of this compound and its future directions.
Métodos De Síntesis
2-Tbdms-phosphoramidate can be synthesized by reacting Tbdms-protected amine with phosphorus oxychloride in the presence of a base. This reaction results in the formation of this compound, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
2-Tbdms-phosphoramidate has been used in various scientific research applications, including drug delivery, gene therapy, and chemical biology. This compound has been found to be an effective carrier for delivering drugs and genes to target cells. It has also been used in chemical biology to study the interactions between proteins and nucleic acids.
Propiedades
Número CAS |
126922-65-4 |
|---|---|
Fórmula molecular |
C23H40N7O6PSi |
Peso molecular |
569.7 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[2-[(E)-dimethylaminomethylideneamino]purin-9-yl]-3-hydroxyoxolan-2-yl]methoxy-N-ethenyl-N-ethylphosphonamidic acid |
InChI |
InChI=1S/C23H40N7O6PSi/c1-10-29(11-2)37(32,33)34-13-17-18(31)19(36-38(8,9)23(3,4)5)21(35-17)30-15-25-16-12-24-22(27-20(16)30)26-14-28(6)7/h10,12,14-15,17-19,21,31H,1,11,13H2,2-9H3,(H,32,33)/b26-14+/t17-,18-,19-,21-/m1/s1 |
Clave InChI |
KDKWREOBESUYPO-FXQIDPKWSA-N |
SMILES isomérico |
CCN(C=C)P(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=CN=C(N=C32)/N=C/N(C)C)O[Si](C)(C)C(C)(C)C)O |
SMILES |
CCN(C=C)P(=O)(O)OCC1C(C(C(O1)N2C=NC3=CN=C(N=C32)N=CN(C)C)O[Si](C)(C)C(C)(C)C)O |
SMILES canónico |
CCN(C=C)P(=O)(O)OCC1C(C(C(O1)N2C=NC3=CN=C(N=C32)N=CN(C)C)O[Si](C)(C)C(C)(C)C)O |
Sinónimos |
2'-dimethyl-tert-butylsilyl-N(2)-(N,N-dimethylamino)methylene-guanosine 3',5'-cyclic diethylphosphoramidate 2-TBDMS-phosphoramidate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)


![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B238460.png)
![4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B238463.png)

![4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B238471.png)

![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B238476.png)